molecular formula C5H7N3O2 B3041830 N'-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine CAS No. 382136-35-8

N'-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine

Cat. No.: B3041830
CAS No.: 382136-35-8
M. Wt: 141.13 g/mol
InChI Key: AGZRKAARPCYPIC-UHFFFAOYSA-N
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Description

N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine is a chemical compound with the molecular formula C5H7N3O2 It is known for its unique structure, which includes a hydroxyimino group attached to a 5-methylisoxazole ring

Scientific Research Applications

N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine typically involves the reaction of 5-methylisoxazole with formamidine derivatives under specific conditions. One common method includes the use of hydroxylamine derivatives to introduce the hydroxyimino group. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted isoxazole compounds.

Mechanism of Action

The mechanism of action of N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)imidoformamide
  • 3-{[(Hydroxyimino)methyl]amino}-5-methylisoxazole

Uniqueness

N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine is unique due to its specific hydroxyimino group attached to the 5-methylisoxazole ring This structural feature imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-hydroxy-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-2-5(8-10-4)6-3-7-9/h2-3,9H,1H3,(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZRKAARPCYPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N=CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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